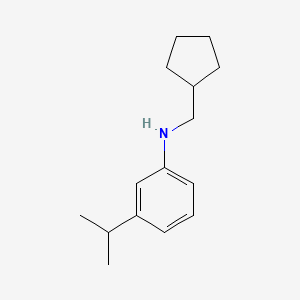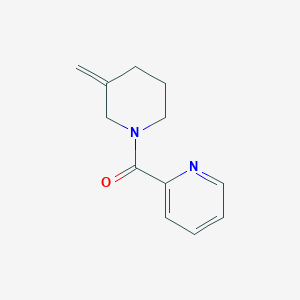
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
A significant area of interest is the synthesis and evaluation of compounds with cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline diones, have shown potent cytotoxic effects. These compounds were tested against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Such findings suggest the potential of these compounds in the development of anticancer therapies (Deady et al., 2003).
Antimicrobial Activity
The search for novel antimicrobial agents has also led to the synthesis of quinazoline derivatives. A study highlighted the preparation of novel quinazolinone derivatives as potential anticancer agents, indicating their broad application in pharmaceutical development. These compounds showed cytotoxic activity against cancer cell lines, hinting at their dual utility in both anticancer and antimicrobial therapeutic development (Poorirani et al., 2018).
Synthesis Methods
Innovative synthesis methods for quinazoline-2,4(1H,3H)-diones using environmentally benign processes have also been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of DBU or DBN demonstrate a move towards sustainable chemistry. Such methods not only offer efficient routes to these compounds but also align with green chemistry principles by minimizing hazardous solvent use (Mizuno et al., 2007).
Herbicidal Activity
The exploration of quinazoline-2,4-diones extends into the agricultural sector, where their derivatives have been evaluated as herbicides. Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their efficacy against a broad spectrum of weeds. Such research underscores the potential of these compounds in developing new herbicidal agents with excellent weed control and crop selectivity, contributing to sustainable agricultural practices (Wang et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent. The resulting intermediate is then subjected to further reactions to obtain the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "Suitable catalyst", "Solvent" ], "Reaction": [ "Step 1: 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is reacted with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent to obtain the intermediate product.", "Step 2: The intermediate product is then subjected to further reactions, which may include cyclization, reduction, and/or oxidation, to obtain the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1207051-18-0 |
Molekularformel |
C27H24N4O3 |
Molekulargewicht |
452.514 |
IUPAC-Name |
3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
JYTGKGWLMQPULJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



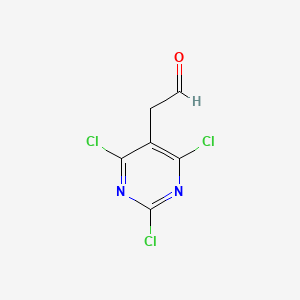
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2439957.png)

![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)
![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)
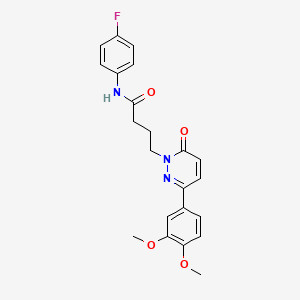

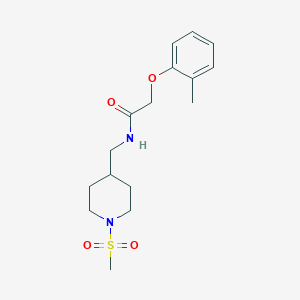
![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)
![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)
![(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine](/img/structure/B2439974.png)
